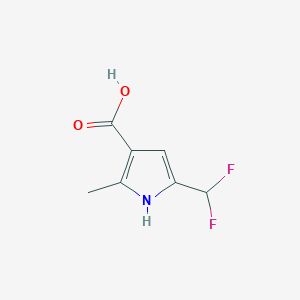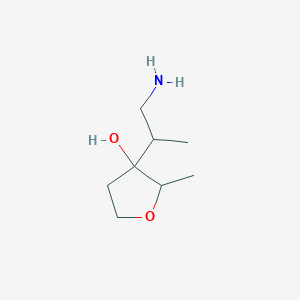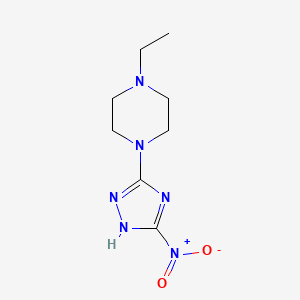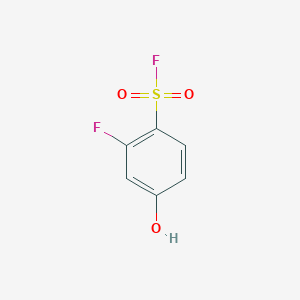
6-Chloro-2-propylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-propylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position, a propyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propylpyrimidine-4-carboxylic acid typically involves the reaction of 2-propylpyrimidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to ensure complete chlorination at the 6th position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-propylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Oxidation Reactions: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Reduction Reactions: The major product is 6-chloro-2-propylpyrimidine-4-methanol.
Oxidation Reactions: The major product is this compound.
Scientific Research Applications
6-Chloro-2-propylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-propylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom at the 6th position and the carboxylic acid group at the 4th position play crucial roles in binding to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of metabolic pathways and the subsequent therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-pyrimidinecarboxylic acid: Similar structure but lacks the propyl group at the 2nd position.
2-Propylpyrimidine-4-carboxylic acid: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-2-methylpyrimidine-4-carboxylic acid: Similar structure but has a methyl group instead of a propyl group at the 2nd position.
Uniqueness
6-Chloro-2-propylpyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom at the 6th position and the propyl group at the 2nd position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
6-chloro-2-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-3-7-10-5(8(12)13)4-6(9)11-7/h4H,2-3H2,1H3,(H,12,13) |
InChI Key |
MFGNGYRIIPBQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)




![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)

![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
amine](/img/structure/B13196386.png)
methanol](/img/structure/B13196394.png)

![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)

